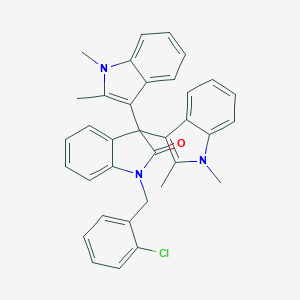![molecular formula C15H9ClN2O4S2 B307490 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat a variety of infections caused by protozoa and viruses. Nitazoxanide was first synthesized in the 1990s and has since become an important tool in the fight against parasitic and viral infections.
科学研究应用
Nitazoxanide has been used in scientific research to study its effects on a variety of protozoa and viruses. It has been shown to be effective against Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and other protozoa. Nitazoxanide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis B and C, and rotavirus. In addition, 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one has been studied for its potential use in treating cancer and other diseases.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve interference with the energy metabolism of protozoa and viruses. Nitazoxanide has been shown to inhibit the activity of pyruvate:ferredoxin oxidoreductase, an enzyme that is involved in the energy metabolism of many protozoa. Nitazoxanide has also been shown to inhibit the replication of viruses by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of protozoa and viruses, as well as to reduce inflammation and oxidative stress. Nitazoxanide has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
实验室实验的优点和局限性
Nitazoxanide has several advantages for lab experiments, including its broad-spectrum activity against protozoa and viruses, its low toxicity, and its ease of use. However, there are also limitations to its use, including the need for high concentrations to achieve effective inhibition of some protozoa and viruses, and the potential for the development of resistance.
未来方向
There are several future directions for research on 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of new targets for this compound, which could expand its use in the treatment of other diseases. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers of its activity. Finally, research is needed to evaluate the potential use of this compound in combination with other drugs to improve its efficacy and reduce the risk of resistance.
合成方法
Nitazoxanide can be synthesized using a multistep process starting from 5-nitrofurfural. The first step involves the reaction of 5-nitrofurfural with thiosemicarbazide to form 5-nitro-2-furylthiosemicarbazide. The second step involves the reaction of 5-nitro-2-furylthiosemicarbazide with 2-chlorobenzyl chloride to form 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. This method has been used to produce high yields of this compound with good purity.
属性
分子式 |
C15H9ClN2O4S2 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H9ClN2O4S2/c16-11-4-2-1-3-9(11)8-23-15-17-12(14(19)24-15)7-10-5-6-13(22-10)18(20)21/h1-7H,8H2/b12-7- |
InChI 键 |
OFDPQEWGSGEDSS-GHXNOFRVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)
![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)